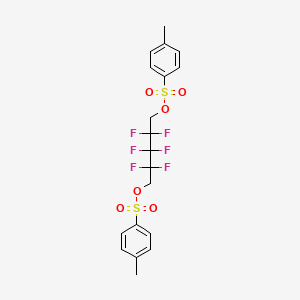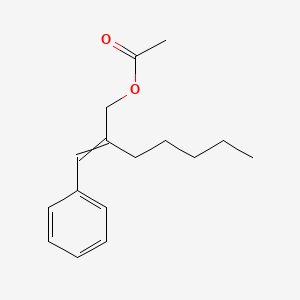
2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate)” is a chemical compound with the molecular formula C19H18F6O6S2 and a molecular weight of 520.457 . It is used for the preparation of cyclic and acyclic polyfluorosiloxanes as precursors to per- and polyfluoroethers .
Molecular Structure Analysis
The molecular structure of “2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate)” is complex, with a total of 33 heavy atoms . The compound has a high molecular weight of 520.5 g/mol . The exact mass and monoisotopic mass are both 520.04489961 g/mol . The compound has a complexity of 780 .Physical And Chemical Properties Analysis
The compound has a high molecular weight of 520.5 g/mol . It has a XLogP3-AA value of 4.9, indicating its lipophilicity . The compound has no hydrogen bond donors but has 12 hydrogen bond acceptors . It has a rotatable bond count of 10 . The topological polar surface area is 104 Ų .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of Fluorinated Derivatives : A study by Sipyagin et al. (2004) demonstrates the synthesis of fluorinated derivatives from compounds similar to 2,2,3,3,4,4-hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate), indicating its potential for creating fluorine-containing substances (Sipyagin et al., 2004).
New Compound Synthesis : Fall et al. (2021) synthesized a new compound starting from a precursor closely related to 2,2,3,3,4,4-hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate), showcasing its role in the formation of novel chemical structures (Fall et al., 2021).
Cyclodextrin Mediated N-Alkylation : Fischer et al. (2013) reported the synthesis of a compound through cyclodextrin mediated N-alkylation, starting with a molecule similar to 2,2,3,3,4,4-hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate), indicating its utility in complex chemical reactions (Fischer et al., 2013).
Coordination Chemistry and Material Science
- Coordination Chemistry of Fluorocarbons : Plenio et al. (1997) explored the coordination chemistry of fluorocarbons, which could include derivatives of 2,2,3,3,4,4-hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate), indicating its significance in inorganic chemistry and materials science (Plenio et al., 1997).
Advanced Material Synthesis
- Synthesis of Fluorine-Containing Polyamides : Liaw and Wang (1996) reported the synthesis of fluorine-containing polyamides derived from a compound structurally similar to 2,2,3,3,4,4-hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate), highlighting its application in the development of advanced materials (Liaw & Wang, 1996).
Electrochemistry and Polymer Science
- Electrochemical Characterization : Sasaki et al. (1999) synthesized derivatives of fluorobenzenes, which could include compounds related to 2,2,3,3,4,4-hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate), for electrochemical studies, demonstrating its relevance in electrochemistry and polymer science (Sasaki et al., 1999).
Safety And Hazards
Propriétés
IUPAC Name |
[2,2,3,3,4,4-hexafluoro-5-(4-methylphenyl)sulfonyloxypentyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F6O6S2/c1-13-3-7-15(8-4-13)32(26,27)30-11-17(20,21)19(24,25)18(22,23)12-31-33(28,29)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWISLGXGKZSROX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(COS(=O)(=O)C2=CC=C(C=C2)C)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F6O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00979207 |
Source


|
| Record name | 2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00979207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate) | |
CAS RN |
632-01-9 |
Source


|
| Record name | 632-01-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00979207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1330449.png)
![2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1330452.png)



![1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1330459.png)

![5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid](/img/structure/B1330471.png)





